molecular formula C10H15ClN2OS B1377396 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride CAS No. 1427378-76-4

5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride

Cat. No.: B1377396
CAS No.: 1427378-76-4
M. Wt: 246.76 g/mol
InChI Key: WOTSZHCWNCZBSP-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride is a synthetic organic compound belonging to the class of piperidin-2-one derivatives. This compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to a piperidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the piperidin-2-one core. One common approach is the cyclization of appropriate precursors using strong bases or acids under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Biologically, 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine: Medically, it is being explored for its pharmacological properties, including its potential use as a stimulant or in the treatment of various diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural features and reactivity.

Mechanism of Action

The mechanism by which 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes and signaling pathways.

Comparison with Similar Compounds

  • Thiopropamine: A stimulant drug similar to amphetamine but with a thiophene ring replacing the phenyl group.

  • Other Thiophene Derivatives: Various thiophene-based analogs used in medicinal chemistry and material science.

Uniqueness: 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride stands out due to its specific structural features, such as the presence of the thiophene ring and the piperidin-2-one core, which contribute to its unique chemical and biological properties.

This compound continues to be a subject of interest in scientific research and industrial applications, offering promising potential in various fields.

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Properties

IUPAC Name

5-amino-1-methyl-6-thiophen-2-ylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c1-12-9(13)5-4-7(11)10(12)8-3-2-6-14-8;/h2-3,6-7,10H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSZHCWNCZBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)N)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride
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5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride
Reactant of Route 3
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride
Reactant of Route 4
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride
Reactant of Route 5
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride
Reactant of Route 6
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride

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